molecular formula C2H4O2 B129273 2,2,2-Trideuterioacetic acid CAS No. 107745-70-0

2,2,2-Trideuterioacetic acid

Cat. No.: B129273
CAS No.: 107745-70-0
M. Wt: 65.056 g/mol
InChI Key: QTBSBXVTEAMEQO-SCDGQEOFSA-N
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Description

2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of deuterium gas (D2) and acetic acid under high-pressure conditions. This method ensures a high yield of the deuterated product and is more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trideuterioacetic acid undergoes similar chemical reactions as acetic acid, including oxidation, reduction, and substitution reactions. the presence of deuterium atoms can influence the reaction kinetics and mechanisms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deuterated carbon dioxide, deuterated ethanol, and other deuterated organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trideuterioacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its stability and ease of synthesis make it a valuable tool in various research fields .

Properties

IUPAC Name

2,2,2-trideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-SCDGQEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107745-70-0
Record name Acetic-13C2,d4
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